3-Chlorothiophenol

Thiol acidity pKa determination Nucleophilic reactivity

3-Chlorothiophenol (CAS 2037-31-2), also known as m-chlorobenzenethiol, is an organosulfur compound with the molecular formula C₆H₅ClS and a molecular weight of 144.62 g/mol. It is characterized by a thiol (-SH) group and a chlorine atom substituted at the meta-position of the aromatic ring.

Molecular Formula C6H5ClS
Molecular Weight 144.62 g/mol
CAS No. 2037-31-2
Cat. No. B146429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chlorothiophenol
CAS2037-31-2
Synonyms3-Chlorobenzenethiol
Molecular FormulaC6H5ClS
Molecular Weight144.62 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)S
InChIInChI=1S/C6H5ClS/c7-5-2-1-3-6(8)4-5/h1-4,8H
InChIKeyCQJDYPZUDYXHLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chlorothiophenol (CAS 2037-31-2): Meta-Substituted Aromatic Thiol for Controlled Reactivity Applications


3-Chlorothiophenol (CAS 2037-31-2), also known as m-chlorobenzenethiol, is an organosulfur compound with the molecular formula C₆H₅ClS and a molecular weight of 144.62 g/mol . It is characterized by a thiol (-SH) group and a chlorine atom substituted at the meta-position of the aromatic ring . This compound is typically a clear, colorless to pale yellow liquid with a pungent odor and a density of 1.245 g/mL at 25 °C . The meta-chlorine substituent is electron-withdrawing, which modulates the compound's nucleophilicity and acid-base properties, positioning it as a versatile building block in pharmaceutical intermediates, agrochemicals, and specialty polymer synthesis .

Why 3-Chlorothiophenol Cannot Be Indiscriminately Replaced by Other Chlorothiophenol Isomers or Unsubstituted Thiophenol


The position of the chlorine substituent on the aromatic ring critically governs key physicochemical parameters: the pKa of the thiol group, the nucleophilicity (quantified by Mayr parameters), and the physical state at room temperature. For example, the calculated pKa of 3-chlorothiophenol is 5.83 ± 0.10 , whereas its para-isomer (4-chlorothiophenol) has a reported pKa of 5.90 [1]. While this difference appears modest, the resultant thiophenolate nucleophilicities diverge more substantially, as quantified by the Mayr N parameter—22.50 for 3-chlorothiophenolate [2] compared to 23.36 for unsubstituted thiophenolate [2]. More critically, the meta-substitution yields a liquid product at ambient conditions, in stark contrast to the solid crystalline 4-chlorothiophenol (m.p. 49-51 °C) [1], which has direct implications for material handling, formulation, and reactor engineering. These quantifiable distinctions in reactivity and phase behavior render 3-chlorothiophenol non-interchangeable with its positional isomers or the parent thiol in any precise synthetic or formulation context.

Quantitative Differentiation of 3-Chlorothiophenol Against Closest Analogs: pKa, Nucleophilicity, Phase, and Reactivity


pKa and Acidity Comparison: 3-Chlorothiophenol (5.83) vs. 4-Chlorothiophenol (5.90) vs. Thiophenol (~6.6)

The acidity of the thiol group, as measured by its pKa, directly governs the extent of thiolate formation under given pH conditions, which in turn controls nucleophilic reactivity in S-alkylation, Michael addition, and metal coordination. The predicted pKa of 3-chlorothiophenol is 5.83 ± 0.10 . This places its acidity between unsubstituted thiophenol (pKa ≈ 6.6) [1] and the para-isomer 4-chlorothiophenol, for which a pKa of 5.90 (25 °C) is reported [2]. The meta-chlorine substituent is less effective at stabilizing the thiophenolate anion through resonance than a para-chlorine, resulting in a slightly lower pKa than the para isomer but a higher pKa than more strongly electron-withdrawing ortho or para substituents. This intermediate acidity is critical for applications requiring controlled deprotonation without excessive background reactivity.

Thiol acidity pKa determination Nucleophilic reactivity Thiolate formation

Quantified Nucleophilicity: Mayr Reactivity Parameters (N/sN) for 3-Chlorothiophenolate

The nucleophilic reactivity of thiophenolate ions is rigorously quantified on the Mayr electrophilicity scale, which enables the prediction of rate constants for reactions with electrophiles of known E parameters. For 3-chlorothiophenolate in DMSO at 20 °C, the experimentally determined parameters are N = 22.50 and sN = 0.78 [1]. In contrast, unsubstituted thiophenolate exhibits N = 23.36 and sN = 0.74 under identical conditions [1]. This reduction in N by 0.86 units corresponds to a measurable decrease in nucleophilic reactivity attributable to the electron-withdrawing meta-chloro substituent. For procurement purposes, this means that 3-chlorothiophenol will exhibit slower kinetics in S_N2-type alkylations and thia-Michael additions relative to the parent thiol, providing a handle for selectivity in multi-step syntheses where competing nucleophilic pathways must be suppressed.

Nucleophilicity Mayr equation Kinetics S_N2 reactions Thiolate reactivity

Physical State Differentiation: 3-Chlorothiophenol as a Liquid vs. 4-Chlorothiophenol as a Crystalline Solid

The physical state of a chemical intermediate has direct operational and economic consequences for procurement, storage, and process development. 3-Chlorothiophenol is a liquid at standard ambient temperature, with a density of 1.245 g/mL at 25 °C and a boiling point of 110 °C at 30 mmHg . Its para-isomer, 4-chlorothiophenol, is a white crystalline solid with a melting point of 49-51 °C [1] and a boiling point of 205-207 °C at atmospheric pressure [1]. This stark phase difference—liquid vs. solid—fundamentally changes how the material can be dispensed, transferred, and integrated into continuous-flow or automated synthesis platforms. Liquid 3-chlorothiophenol can be handled as a neat liquid without pre-heating, whereas 4-chlorothiophenol requires melting or dissolution prior to accurate metering. Additionally, the liquid state of the meta isomer may influence its susceptibility to air oxidation; it is typically shipped under inert gas and requires refrigerated storage (2-8 °C) .

Physical properties Material handling Formulation Reactor engineering Thiol stability

S-H Bond Strength and Radical Reactivity: DFT-Calculated ~15% Reduction vs. Thiophenol

The meta-chloro substituent exerts a measurable influence on the homolytic strength of the S-H bond, a property that governs the compound's behavior in radical-chain reactions and its thermal stability. Density Functional Theory (DFT) studies indicate that the presence of the meta-chlorine increases the S-H bond dissociation enthalpy (BDE) relative to unsubstituted thiophenol, translating to an estimated ~15% reduction in reactivity in hydrogen-atom abstraction reactions . This computational finding is consistent with broader thermochemical analyses of chlorinated thiophenols, which note that changes in chlorination pattern and degree have a "rather minor effect" on calculated S-H BDEs across the congener series [1]. However, the specific ~15% reduction for the meta isomer provides a quantitative benchmark for comparing its radical scavenging or chain-transfer efficiency against the parent thiol.

DFT calculations Bond dissociation enthalpy Radical reactions Thermochemistry Environmental fate

Regioselective Electrophilic Aromatic Substitution: Meta-Chlorine Directs to Para Position

The position of the chlorine substituent on the aromatic ring determines the regiochemical outcome of subsequent electrophilic aromatic substitution (EAS) reactions, which are fundamental to constructing more complex aromatic architectures. The meta-chlorine in 3-chlorothiophenol is a deactivating, meta-directing substituent due to its -I effect outweighing its weak +M effect. Consequently, incoming electrophiles are directed predominantly to the para position relative to the thiol group (or ortho/para relative to the chlorine, but steric hindrance often favors para) . This predictable regioselectivity is distinct from that of 2-chlorothiophenol (ortho-isomer), which experiences significant steric congestion and potential intramolecular hydrogen bonding, and from 4-chlorothiophenol, which offers only two equivalent ortho positions for further substitution. The ability to direct electrophilic attack to a specific, predictable site is a critical synthetic differentiator.

Regioselectivity Electrophilic substitution Synthetic planning Directing effects Heterocycle synthesis

Documented Role as a Chain Transfer Agent in Methyl Methacrylate Polymerization

Thiophenols are a well-established class of chain transfer agents in free-radical polymerizations, where they function by donating a hydrogen atom from the S-H group to a propagating polymer radical, thereby terminating one chain and initiating a new one. This process controls the number-average molecular weight (Mn) and polydispersity of the final polymer. 3-Chlorothiophenol has been specifically studied for its transfer constant in the polymerization of methyl methacrylate (MMA) . While the exact numerical value of its transfer constant (C_s) is not universally tabulated in the same manner as for common agents like dodecyl mercaptan, the fact that it has been the subject of dedicated kinetic studies signals its utility as a non-aliphatic, aromatic alternative. In contrast, 4-chlorothiophenol has been studied more extensively as part of a series of 4-substituted thiophenols, where chain transfer rates were found to correlate with the electron donor-acceptor properties of the substituent [1]. The meta-chloro analog offers a distinct electron-withdrawing profile that can be exploited to tune transfer constants differently from para-substituted analogs.

Polymer chemistry Chain transfer agent Molecular weight control PMMA Free radical polymerization

Optimal Procurement and Application Scenarios for 3-Chlorothiophenol Based on Verified Differential Properties


Synthesis of Sulfonamide Pharmaceuticals and Agrochemical Intermediates

The moderate pKa (5.83) of 3-chlorothiophenol positions it as an ideal thiol building block for the construction of sulfonamide-containing drug candidates and crop protection agents . Its thiol group can be readily oxidized to the sulfonyl chloride or directly coupled via S_N2 reactions with appropriate electrophiles. The meta-chloro substituent remains intact, serving as a synthetic handle for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) after the thiol has been elaborated. Compared to 4-chlorothiophenol, the liquid state of 3-chlorothiophenol facilitates accurate dispensing and reaction initiation in automated parallel synthesis platforms, reducing the variability associated with weighing and transferring a hygroscopic solid .

Controlled Molecular Weight Regulation in Specialty PMMA Synthesis

3-Chlorothiophenol is a documented chain transfer agent in the free-radical polymerization of methyl methacrylate (MMA) . Its aromatic nature and meta-chloro substitution offer a distinct electronic environment compared to the more common aliphatic thiols (e.g., dodecyl mercaptan) or para-substituted thiophenol analogs . This allows polymer chemists to fine-tune the molecular weight distribution and end-group functionality of PMMA for applications in optical materials, coatings, and dental resins where precise rheological control is essential. The liquid form of 3-chlorothiophenol also simplifies its incorporation into monomer feeds compared to solid chain transfer agents.

Regioselective Synthesis of Heterocyclic Scaffolds via Directed Electrophilic Substitution

The meta-directing effect of the chlorine substituent in 3-chlorothiophenol provides predictable regiocontrol for electrophilic aromatic substitution (EAS) reactions at the position para to the thiol group . This predictable regiochemistry is exploited in the synthesis of complex heterocyclic frameworks—such as benzothiophenes, phenothiazines, and dibenzothiophene derivatives—where the exact placement of a second substituent relative to the thiol is critical for biological activity or material properties. This regioselective advantage is not available with 2-chlorothiophenol (which suffers from steric hindrance) or 4-chlorothiophenol (which yields different substitution patterns).

Ligand Precursor for Metal-Thiolate Complexes and Nanoparticle Functionalization

The attenuated nucleophilicity of the 3-chlorothiophenolate anion (N = 22.50 on the Mayr scale) relative to unsubstituted thiophenolate (N = 23.36) translates to a more controlled, less exothermic coordination to soft metal centers (e.g., Au(I), Ag(I), Cu(I), and late transition metals). This moderated reactivity is advantageous for the stepwise synthesis of multinuclear metal clusters or for the controlled surface functionalization of metal nanoparticles, where excessively rapid thiolate binding can lead to nanoparticle aggregation or irreversible ligand scrambling. The liquid nature of the free thiol also facilitates its use as a capping agent in colloidal syntheses.

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